4-((4-fluorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide
Description
4-((4-fluorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide is a complex organic compound that features a combination of fluorophenyl, pyridinyl, and thiazolyl groups
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c19-14-5-7-15(8-6-14)24-10-2-4-17(23)22-18-21-16(12-25-18)13-3-1-9-20-11-13/h1,3,5-9,11-12H,2,4,10H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTKYMIPBRNTSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-((4-fluorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
4-((4-fluorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Scientific Research Applications
4-((4-fluorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-((4-fluorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 4-((4-fluorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide include:
4-((4-chlorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and binding properties.
4-((4-bromophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide:
4-((4-methylphenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide: The methyl group may alter the compound’s physical and chemical properties, making it suitable for different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-((4-fluorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, which incorporates a fluorophenyl group, a thiazole moiety, and a butanamide functional group, suggests diverse biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Fluorophenyl Group : Enhances lipophilicity and potentially increases membrane permeability.
- Thiazole Moiety : Known for its role in enzyme inhibition.
- Butanamide Functional Group : Contributes to the compound's overall biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. Its thiazole component is often associated with enzyme inhibition due to its ability to interact with active sites.
2. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.
3. Anticancer Potential
Some research highlights its potential in cancer therapy. The compound's ability to modulate cell signaling pathways could inhibit tumor growth or induce apoptosis in cancer cells.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to receptors involved in signal transduction pathways, altering cellular responses.
- Enzyme Modulation : By inhibiting specific enzymes, it can disrupt metabolic processes essential for cell survival and proliferation.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-((4-chlorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide | Chlorine atom instead of fluorine | May exhibit different reactivity |
| 4-((4-bromophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide | Bromine atom substitution | Potentially altered binding affinity |
| 4-((4-methylphenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide | Methyl group addition | Different pharmacokinetic properties |
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Study : A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in certain strains, suggesting potential for development as an antimicrobial agent.
- Cancer Cell Line Testing : In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis at micromolar concentrations, highlighting its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
